2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methoxyphenyl)acetamide
Description
This compound features a 4-fluorophenyl group attached to an imidazolidinone core, linked via an acetamide bridge to a 2-methoxyphenyl group. While direct data on this compound’s synthesis or activity are absent in the provided evidence, structural analogs (e.g., ) suggest its design aligns with bioactive acetamide derivatives targeting enzymes or receptors requiring aromatic and heterocyclic recognition elements .
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-25-16-5-3-2-4-15(16)20-17(23)12-21-10-11-22(18(21)24)14-8-6-13(19)7-9-14/h2-9H,10-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJUJCIXLWCEGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCN(C2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves the reaction of 4-fluoroaniline with glyoxal to form an intermediate imidazolidinone. This intermediate is then reacted with 2-methoxyphenylacetic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it useful in creating derivatives with potentially enhanced properties.
- Reactivity Studies : It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are critical for exploring new synthetic pathways and developing novel compounds.
Biology
- Biochemical Probes : Due to its structural features, this compound is being investigated as a biochemical probe. It may interact with specific biological targets, providing insights into enzyme mechanisms or receptor interactions.
- Pharmacological Studies : Preliminary studies suggest potential pharmacological activities, including anti-inflammatory and anticancer properties. Research is ongoing to elucidate the mechanisms through which it exerts these effects.
Medicine
- Therapeutic Potential : The compound is being explored for its therapeutic applications. Its anti-inflammatory properties could make it a candidate for treating conditions such as arthritis or other inflammatory diseases.
- Anticancer Activity : There are indications that this compound may inhibit cancer cell proliferation, making it a subject of interest in cancer research. Studies are focusing on its efficacy against various cancer types and understanding its mode of action.
Industry
- Material Science : The unique chemical properties of this compound allow it to be utilized in developing new materials, particularly in the fields of polymers and coatings.
- Chemical Processes : It may serve as a precursor in various chemical processes, enhancing production efficiency in industrial applications.
Case Studies
Several studies have highlighted the applications of 2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methoxyphenyl)acetamide:
- Synthesis of Derivatives : Research demonstrated the successful synthesis of several derivatives from this compound, showcasing its utility as a precursor in developing new pharmaceuticals with improved efficacy.
- Biological Activity Assessment : A study evaluated the anti-inflammatory effects of this compound using in vitro models, revealing significant inhibition of pro-inflammatory cytokines.
- Cancer Cell Line Studies : Investigations into its anticancer properties involved testing against various cancer cell lines, where it exhibited promising results in reducing cell viability.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or modulation of inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
(a) Imidazolidinone vs. Thiazolidinone
- Target Compound : Contains a 2-oxoimidazolidin-1-yl core.
- N-(4-Ethoxyphenyl)-2-[(2Z)-4-oxo-3-(prop-2-en-1-yl)-2-(2-fluorophenylimino)thiazolidin-5-yl]acetamide (): Replaces imidazolidinone with a thiazolidinone ring (sulfur instead of nitrogen). Thiazolidinones are associated with antimicrobial and anti-inflammatory activities, whereas imidazolidinones may exhibit distinct pharmacokinetic profiles due to reduced sulfur-related metabolic susceptibility .
(b) Imidazolidinone vs. Pyrazol and Thieno-Pyrimidin
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (): Features a pyrazol ring, which introduces hydrogen-bonding motifs (N–H···O) that enhance crystal packing. The target compound’s imidazolidinone may similarly form intermolecular hydrogen bonds but with altered geometry due to ring size .
- Compound 267 (): Incorporates a thieno[3,2-d]pyrimidin scaffold, increasing molecular weight (632.75 g/mol) and complexity. The target compound’s simpler imidazolidinone core likely improves synthetic accessibility and solubility .
Substituent Effects
(a) Aromatic Substituents
- 2-(4-Fluorophenyl)-N-(2-Methoxyphenyl)Acetamide (2d) (): Shares the N-(2-methoxyphenyl)acetamide group with the target compound.
- N-{4-[4-(4-Fluorophenyl)-1-Methyl-2-[(R)-Methylsulfinyl]-1H-Imidazol-5-Yl]-2-Pyridyl}Acetamide (): Substitutes the imidazolidinone with a methylsulfinyl-imidazole, introducing chirality and polarizable sulfur, which may affect target binding specificity .
(b) Functional Group Modifications
- (E)-2-((Acryloyloxy)Imino)-N-(4-Fluorophenyl)Acetamide (): Incorporates an acryloyloxy group for polymerization. The target compound’s lack of polymerizable groups suggests a focus on monomeric bioactivity rather than material applications .
Physicochemical and Spectral Properties
*Calculated based on formula C18H16FN3O3.
Biological Activity
The compound 2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methoxyphenyl)acetamide is a synthetic organic molecule that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methoxyphenyl)acetamide
- Molecular Formula : C18H22FN3O3
- Molecular Weight : 345.39 g/mol
- CAS Number : 1421459-88-2
The biological activity of the compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The imidazolidinone ring structure is known to facilitate binding to various biomolecules, potentially modulating their activity and influencing cellular pathways.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. A study demonstrated that derivatives of imidazolidinones can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Studies have shown that imidazolidinone derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models . The presence of the fluorophenyl group may enhance this effect by increasing lipophilicity, facilitating better membrane permeability.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of similar compounds in vitro against various cancer cell lines. The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM. The mechanism was linked to cell cycle arrest and apoptosis induction .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 15 | Apoptosis |
| Compound B | HeLa (cervical cancer) | 25 | Cell cycle arrest |
| Compound C | A549 (lung cancer) | 20 | Apoptosis |
Case Study 2: Anti-inflammatory Activity
In another investigation, the anti-inflammatory effects of related compounds were assessed using an animal model of induced inflammation. The treatment led to a significant decrease in edema and inflammatory markers compared to control groups, suggesting a robust anti-inflammatory profile .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of 2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methoxyphenyl)acetamide is crucial for evaluating its therapeutic potential. Preliminary studies suggest moderate bioavailability with a half-life suitable for therapeutic applications. Toxicological assessments indicate that while acute toxicity is low, long-term exposure may lead to mild adverse effects, necessitating further investigation .
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves condensation reactions between fluorophenyl-substituted intermediates and methoxyphenyl acetamide derivatives. Key steps include:
- Amide bond formation : Reacting activated carboxylic acid derivatives (e.g., chloroacetylated intermediates) with primary amines under basic conditions (e.g., K₂CO₃ in DMF) .
- Cyclization : For imidazolidinone ring formation, using reagents like carbodiimides (e.g., EDC·HCl) in dichloromethane with triethylamine as a base .
- Monitoring : Thin-layer chromatography (TLC) is essential to track reaction progress, with hexane/ethyl acetate or CH₂Cl₂/MeOH as eluents .
- Optimization : Yield improvements (e.g., 58% in ) rely on stoichiometric control, temperature (e.g., 60°C for condensation ), and purification via column chromatography or recrystallization.
Q. Which spectroscopic techniques confirm the structural identity of this compound, and what key spectral features are observed?
- IR Spectroscopy : Peaks at ~1667 cm⁻¹ (C=O stretch of amide), ~3500 cm⁻¹ (N-H stretch), and ~3044 cm⁻¹ (aromatic C-H) .
- ¹H NMR : Signals for methoxy groups (δ ~3.8 ppm), aromatic protons (δ 6.9–7.5 ppm), and amide NH (δ ~9.8 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 430.2 [M+1] in ) and fragment ions validate the molecular formula.
- 13C NMR : Resonances for carbonyl carbons (δ ~168–170 ppm) and fluorophenyl/methoxyphenyl carbons .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure determination using SHELX programs?
- Refinement Challenges : SHELXL refines structures using high-resolution data but may encounter issues with disorder or hydrogen bonding ambiguities. For example, highlights three conformers in the asymmetric unit with varying dihedral angles (54.8°–77.5°), resolved via R22(10) hydrogen-bonded dimers .
- Methodology :
- Use TWIN/BASF commands in SHELXL for twinned data.
- Apply ISOR restraints for disordered atoms.
- Validate with Rint values (<0.05) and GooF (0.9–1.1) .
Q. What methodological approaches are recommended for elucidating the pharmacological mechanisms of this compound?
- In Vitro Assays :
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7) at concentrations ≤10 µM, with IC₅₀ calculations .
- Enzyme Inhibition : Screen against targets like kinases or proteases using fluorescence-based assays.
- SAR Studies : Modify substituents (e.g., fluorophenyl vs. methoxyphenyl) and evaluate bioactivity trends. For example, methoxy groups enhance solubility, while fluorine improves metabolic stability .
Q. How can researchers address discrepancies in spectroscopic data interpretation during structural validation?
- Case Study : reports a ¹H NMR δ 9.8 ppm for NH, but solvent effects (CDCl₃ vs. DMSO-d₆) or tautomerism (e.g., keto-enol) may shift peaks.
- Resolution Strategies :
- Perform 2D NMR (COSY, HSQC) to assign overlapping signals.
- Use computational chemistry (DFT calculations) to predict spectra and compare with experimental data .
- Cross-validate with X-ray crystallography (e.g., ) for unambiguous confirmation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
